molecular formula C10H13ClN2 B078316 N/'-(3-Chloro-o-tolyl)-N,N-dimethylformamidine CAS No. 13181-62-9

N/'-(3-Chloro-o-tolyl)-N,N-dimethylformamidine

Cat. No.: B078316
CAS No.: 13181-62-9
M. Wt: 196.67 g/mol
InChI Key: LHINIZHABFWJGI-UHFFFAOYSA-N
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Description

Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- is an organic compound that belongs to the class of formamidines It is characterized by the presence of a formamidine group substituted with a 3-chloro-o-tolyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- typically involves the reaction of 3-chloro-o-toluidine with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-chloro-o-toluidine and dimethylformamide dimethyl acetal.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 60-80°C.

    Product Isolation: The product is isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, and the process may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the formamidine group to primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl-.

    Reduction: Primary amines derived from the reduction of the formamidine group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: An aminobenzoic acid derivative with a similar 3-chloro-2-methylphenyl group.

    Pigment Yellow 93: Contains a 3-chloro-o-tolyl group and is used in the dye industry.

Uniqueness

Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- is unique due to its specific substitution pattern and the presence of the formamidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

13181-62-9

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C10H13ClN2/c1-8-9(11)5-4-6-10(8)12-7-13(2)3/h4-7H,1-3H3

InChI Key

LHINIZHABFWJGI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)N=CN(C)C

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CN(C)C

Synonyms

N'-(3-Chloro-o-tolyl)-N,N-dimethylformamidine

Origin of Product

United States

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